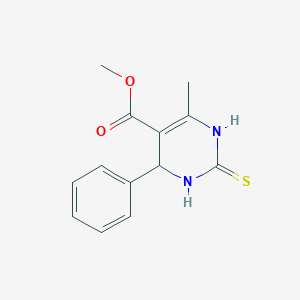

Methyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC15715542

Molecular Formula: C13H14N2O2S

Molecular Weight: 262.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14N2O2S |

|---|---|

| Molecular Weight | 262.33 g/mol |

| IUPAC Name | methyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C13H14N2O2S/c1-8-10(12(16)17-2)11(15-13(18)14-8)9-6-4-3-5-7-9/h3-7,11H,1-2H3,(H2,14,15,18) |

| Standard InChI Key | BITNETQOCMZGKF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, methyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, reflects its intricate structure. The tetrahydropyrimidine ring adopts a twisted boat conformation, as observed in crystallographic studies of analogous compounds . This conformation stabilizes the molecule through intramolecular interactions, such as C–H⋯π bonding between the phenyl ring and adjacent hydrogen atoms . The s-trans arrangement of the carbonyl group relative to the C=C bond further contributes to its planar stability .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 262.33 g/mol |

| IUPAC Name | Methyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

| Canonical SMILES | CC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=O)OC |

| InChI Key | BITNETQOCMZGKF-UHFFFAOYSA-N |

The thioketone group at position 2 and the ester moiety at position 5 are critical functional groups influencing reactivity and intermolecular interactions.

Crystallographic and Conformational Analysis

In related ethyl-substituted analogs, X-ray diffraction reveals centrosymmetric N–H⋯S dimers and N–H⋯O molecular chains that stabilize the crystal lattice . These interactions are likely conserved in the methyl variant, given the structural similarity. Ring puckering parameters, calculated using the Cremer-Pople method, indicate a twist-boat conformation with a puckering amplitude and polar angles , for the tetrahydropyrimidine ring .

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of methyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate follows multicomponent reaction (MCR) protocols, often employing thiourea, aldehydes, and β-keto esters under acidic or solvent-free conditions . For example:

-

Condensation: Benzaldehyde reacts with methyl acetoacetate and thiourea in the presence of HCl or Lewis acids (e.g., ZnCl₂) to form the tetrahydropyrimidine core .

-

Cyclization: Intramolecular dehydration closes the six-membered ring, with the thioketone group arising from thiourea incorporation.

-

Esterification: Methanol or methylating agents introduce the methyl ester group at position 5 .

Table 2: Representative Reaction Conditions

| Component | Role | Example |

|---|---|---|

| Aldehyde | Aromatic substituent | Benzaldehyde |

| β-Keto Ester | Carboxylate precursor | Methyl acetoacetate |

| Thiourea | Sulfur and nitrogen source | Thiourea |

| Catalyst | Acid/Lewis acid | HCl, ZnCl₂ |

| Solvent | Reaction medium | Ethanol, solvent-free |

Optimization and Yield Enhancement

Studies on analogous compounds demonstrate that solvent-free conditions and microwave irradiation significantly improve reaction yields (70–85%) and reduce reaction times (15–30 minutes) . For instance, ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was synthesized in 82% yield using montmorillonite K10 clay as a heterogeneous catalyst .

Spectral Characterization

Infrared Spectroscopy

The FT-IR spectrum of methyl 6-methyl-4-phenyl-2-thioxo-tetrahydropyrimidine-5-carboxylate exhibits characteristic absorption bands:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃):

¹³C NMR (75 MHz, CDCl₃):

Mass Spectrometry

The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 262.33, consistent with the molecular weight. Fragmentation patterns include loss of the methyl ester group (, m/z 203) and cleavage of the thioketone moiety (, m/z 175).

Comparative Analysis with Structural Analogs

Ethyl vs. Methyl Esters

Replacing the ethyl group with a methyl ester (e.g., in entry 19 of ) reduces steric hindrance, enhancing crystallinity and bioavailability. The methyl derivative’s melting point (254–256°C) exceeds that of ethyl analogs (207–208°C) , likely due to tighter crystal packing.

Chlorophenyl vs. Phenyl Substitution

Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate exhibits stronger intermolecular N–H⋯S interactions compared to the phenyl-substituted variant, altering solubility and pharmacokinetic profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume